molecular formula C10H7BrF2O B2571040 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran CAS No. 2248349-58-6

5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran

Cat. No. B2571040
CAS RN: 2248349-58-6
M. Wt: 261.066
InChI Key: IFVWNOYXCNKTED-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran, also known as BDF, is a chemical compound used in scientific research. It has been found to have potential as a therapeutic agent for various diseases due to its unique structure and mechanism of action.

Mechanism of Action

5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran exerts its effects through the modulation of various signaling pathways in cells. It has been found to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran also activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis in cells. 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran has also been found to enhance cognitive function and memory in animal models of Alzheimer's disease. Additionally, 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran has been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran has several advantages for lab experiments. It has a unique structure and mechanism of action, which makes it a valuable tool for studying various cellular processes. 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran is also relatively stable and has a long half-life, which allows for prolonged exposure in experiments. However, 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran is expensive to produce, and the low yield of the synthesis process makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran. One potential area of research is the development of 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran in human diseases. Additionally, the mechanisms underlying the effects of 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran on cellular signaling pathways need to be further elucidated to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran is a chemical compound with potential therapeutic applications in various diseases. It has unique properties that make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran.

Synthesis Methods

5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The process is complex and requires expertise in organic chemistry. The yield of the synthesis process is typically low, which makes the compound expensive to produce.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran has also been investigated as a potential drug candidate for the treatment of drug addiction and depression.

properties

IUPAC Name

5-bromo-2-(difluoromethyl)-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2O/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVWNOYXCNKTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran

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